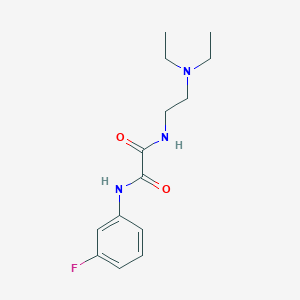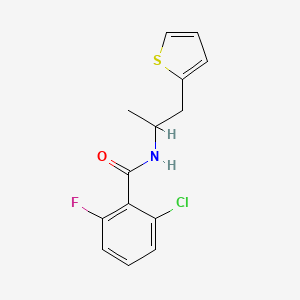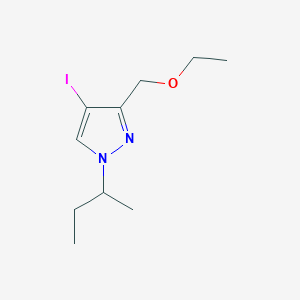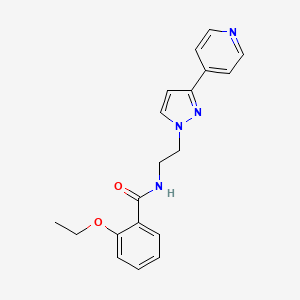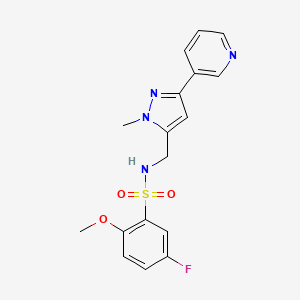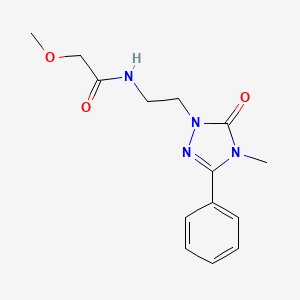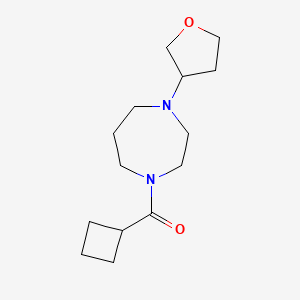
Cyclobutyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a cyclobutyl group, a tetrahydrofuran group, and a 1,4-diazepanone group. Tetrahydrofuran is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . The 1,4-diazepanone group suggests the presence of a seven-membered ring containing two nitrogen atoms and a ketone functional group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The cyclobutyl group would form a four-membered carbon ring, while the tetrahydrofuran group would form a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone group and the heteroatoms (oxygen and nitrogen) in the ring structures. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heteroatoms would likely make it more polar and potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Scalable Syntheses of H3 Antagonists
Research efforts have focused on developing scalable syntheses processes for structurally similar H3 receptor antagonists. Innovations in synthesis techniques, such as employing symmetrical homopiperazine and lithium alkoxide for Lewis base catalysis, have led to cost-effective and scalable production methods for these molecules, indicating the compound's relevance in therapeutic applications (Pippel et al., 2011).
Diels–Alder Adducts and Functionalization
The compound also plays a role in the synthesis of variously substituted tetrahydroquinazolinones via Diels–Alder adducts. This research demonstrates the compound's utility in creating complex molecular structures, which are valuable in medicinal chemistry and drug design (Dalai et al., 2006).
Palladium-catalyzed Synthesis Techniques
Further, palladium-catalyzed synthesis techniques involving the compound have been explored for producing methoxycarbonylmethylene tetrahydrofurans. These methods illustrate the compound's versatility in organic synthesis, enabling the creation of various organic molecules with potential pharmacological applications (Gabriele et al., 2000).
Synthesis of Histamine H(3) Receptor Antagonist
The synthesis of a hydroxyproline-based H(3) receptor antagonist showcases the strategic employment of the compound in creating therapeutically relevant molecules. The process highlights advancements in minimizing the cost-of-goods and improving synthesis efficiency through route selection and desymmetrization techniques (Pippel et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
cyclobutyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-14(12-3-1-4-12)16-7-2-6-15(8-9-16)13-5-10-18-11-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAIFEGWNZZYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2733608.png)
![N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733610.png)
![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2733611.png)
![{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2733612.png)
![N-(4-chloro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733613.png)
